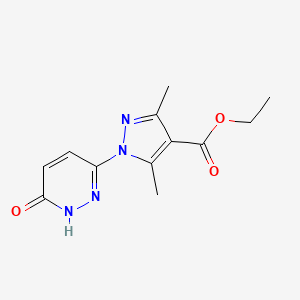

ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures containing multiple functional groups. The complete IUPAC name, this compound, reflects the structural hierarchy beginning with the ethyl ester functionality and progressing through the pyrazole core to the substituted pyridazine moiety. The compound is uniquely identified by Chemical Abstracts Service number 956545-63-4, providing unambiguous reference in chemical databases and literature.

The systematic naming convention reveals several key structural features embedded within the molecular architecture. The prefix "ethyl" indicates the presence of an ethyl ester group attached to the carboxylate functionality at position 4 of the pyrazole ring. The designation "1-(6-hydroxy-3-pyridazinyl)" specifies the substitution pattern on the nitrogen atom at position 1 of the pyrazole ring, where a pyridazine ring bearing a hydroxyl group at position 6 is attached at position 3 of the pyridazine system. The "3,5-dimethyl" notation identifies methyl substituents at positions 3 and 5 of the pyrazole ring, while "1H-pyrazole-4-carboxylate" establishes the central pyrazole framework with the carboxylate ester functionality at position 4.

Alternative nomenclature systems and synonyms provide additional identification pathways for this compound in various chemical databases. The MDL number MFCD05974906 serves as another unique identifier within the Molecular Design Limited database system. The systematic approach to naming this compound emphasizes the importance of precise nomenclature in communicating complex molecular structures within the scientific community.

Molecular Formula and Weight Analysis (C₁₂H₁₄N₄O₃)

The molecular formula C₁₂H₁₄N₄O₃ provides quantitative insight into the elemental composition and structural complexity of this compound. This formula reveals a carbon framework of twelve atoms supporting fourteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 262.26 grams per mole. The nitrogen-to-carbon ratio of 1:3 indicates substantial heteroatomic content, characteristic of compounds containing multiple nitrogen-bearing heterocyclic systems.

Analysis of the elemental distribution within the molecular framework reveals specific contributions from distinct structural components. The pyrazole ring system contributes two nitrogen atoms, while the pyridazine moiety adds an additional two nitrogen atoms, accounting for the total of four nitrogen atoms in the molecular formula. The three oxygen atoms are distributed between the ethyl ester functionality (two oxygen atoms) and the hydroxyl group on the pyridazine ring (one oxygen atom). The fourteen hydrogen atoms are strategically positioned across the ethyl group, methyl substituents, and aromatic ring systems.

| Structural Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|

| Pyrazole Core | 3 | 0 | 2 | 0 |

| Methyl Substituents | 2 | 6 | 0 | 0 |

| Carboxylate Group | 1 | 0 | 0 | 2 |

| Ethyl Ester | 2 | 5 | 0 | 0 |

| Pyridazine Ring | 4 | 2 | 2 | 0 |

| Hydroxyl Group | 0 | 1 | 0 | 1 |

The molecular weight of 262.26 grams per mole positions this compound within the range typical for small to medium-sized heterocyclic pharmaceutically relevant molecules. Computational analysis using established algorithms confirms the molecular weight calculation and provides additional molecular descriptors useful for structure-activity relationship studies. The relatively compact molecular size combined with multiple hydrogen bonding capabilities suggests favorable properties for molecular recognition and biological interaction studies.

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits complex conformational behavior resulting from the interaction between multiple aromatic ring systems and flexible substituent groups. Computational structural studies utilizing density functional theory methods provide insight into the preferred molecular conformations and energy landscapes governing molecular geometry. The pyrazole and pyridazine rings adopt essentially planar configurations due to their aromatic character, while the relative orientation between these ring systems is influenced by steric interactions and electronic effects.

The InChI string InChI=1S/C12H14N4O3/c1-4-19-12(18)11-7(2)15-16(8(11)3)9-5-6-10(17)14-13-9/h5-6H,4H2,1-3H3,(H,14,17) provides computational access to three-dimensional structural information and enables molecular modeling studies. The SMILES notation CCOC(=O)c1c(nn(c1C)c2ccc(nn2)O)C offers an alternative linear representation facilitating computational analysis and database searching. These molecular descriptors enable detailed conformational analysis using molecular mechanics and quantum chemical methods.

Conformational flexibility analysis reveals that the ethyl ester group exhibits significant rotational freedom around the carbon-oxygen and carbon-carbon bonds, generating multiple low-energy conformations. The hydroxyl group on the pyridazine ring can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformational states. The relative orientation between the pyrazole and pyridazine ring systems is constrained by the nitrogen-nitrogen bond connecting these aromatic frameworks, limiting conformational diversity while maintaining planarity within each individual ring system.

Key geometric parameters derived from computational optimization include bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture. The carbon-nitrogen bonds within the heterocyclic rings exhibit lengths characteristic of aromatic systems, typically ranging from 1.33 to 1.37 angstroms. The nitrogen-nitrogen bond connecting the pyrazole and pyridazine systems represents a crucial structural feature determining overall molecular geometry and electronic properties.

Comparative Analysis with Structurally Analogous Pyrazole Derivatives

Comparative structural analysis with related pyrazole derivatives provides valuable context for understanding the unique features of this compound within the broader family of heterocyclic compounds. Ethyl 1H-pyrazole-4-carboxylate, with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 grams per mole, represents the simplest structural analog lacking the dimethyl substituents and pyridazine attachment. This comparison highlights the significant structural elaboration present in the target compound through the addition of methyl groups and the pyridazine heterocyclic system.

The structural relationship with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (molecular formula C₆H₈N₂O₂, molecular weight 140.14 grams per mole) demonstrates the impact of esterification on molecular properties. While sharing the dimethyl substitution pattern on the pyrazole ring, this compound lacks both the ethyl ester functionality and the pyridazine substituent, providing insight into the incremental structural modifications that characterize the target molecule. The progression from carboxylic acid to ethyl ester represents a fundamental transformation affecting molecular polarity, solubility, and potential biological activity.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₄N₄O₃ | 262.26 | Pyridazine attachment, hydroxyl group, dimethyl substitution |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | Basic pyrazole-4-carboxylate structure |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 | Dimethyl substitution, carboxylic acid functionality |

| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | C₆H₈N₂O₃ | 156.14 | Hydroxyl group on pyrazole ring |

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, featuring molecular formula C₆H₈N₂O₃ and molecular weight 156.14 grams per mole, provides another important structural comparison through the presence of a hydroxyl group directly attached to the pyrazole ring system. This compound demonstrates alternative positioning of hydroxyl functionality compared to the remote hydroxyl group on the pyridazine ring in the target molecule. The comparison reveals how hydroxyl group positioning affects overall molecular architecture and potential hydrogen bonding patterns.

The analysis extends to 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, which shares the dimethyl substitution pattern and ethyl ester functionality while featuring a phenyl group rather than the pyridazine system. This structural analog, with molecular formula C₁₄H₁₆N₂O₂ and molecular weight 244.29 grams per mole, illustrates how aromatic substituent choice affects molecular properties and three-dimensional structure. The replacement of the nitrogen-containing pyridazine system with a simple phenyl ring eliminates hydrogen bonding capabilities while maintaining aromatic character and planar geometry.

These comparative analyses reveal that this compound represents a highly elaborated member of the pyrazole carboxylate family, incorporating multiple structural features that distinguish it from simpler analogs. The combination of dimethyl substitution, ethyl ester functionality, and pyridazine attachment with hydroxyl substitution creates a unique molecular architecture with enhanced complexity and potential for diverse intermolecular interactions.

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-4-19-12(18)11-7(2)15-16(8(11)3)9-5-6-10(17)14-13-9/h5-6H,4H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDKVLJYSBQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with 6-hydroxy-3-pyridazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, which is known for its diverse biological activities. Recent studies have highlighted its potential as an anticancer agent . Pyrazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms:

- Antitumor Activity : Research indicates that compounds with the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis and inhibit tumor growth. In vitro studies have demonstrated IC50 values in the micromolar range, indicating potent anticancer properties .

- Anti-inflammatory Effects : Pyrazole compounds are also recognized for their anti-inflammatory properties. This compound may exhibit these effects by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several key studies illustrate the efficacy of this compound and related compounds:

| Study | Findings | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Abadi et al. | Evaluated cytotoxic potential of pyrazole derivatives | A549 (lung cancer) | 26 µM |

| Wei et al. | Synthesis of aryl-substituted pyrazoles | A549 | 49.85 µM |

| Huang et al. | Assessed anticancer potential against CDK2 | MCF-7 | 0.98 µM |

These findings indicate that modifications to the pyrazole structure can significantly enhance anticancer activity.

Mechanism of Action

The mechanism of action of ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Key Properties:

| Property | Value/Description |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Polarizability | 27.1 ± 0.5 × 10⁻²⁴ cm³ |

| Storage Conditions | -20°C (long-term), -4°C (short-term) |

| Safety Precautions | H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) |

This compound is primarily used as a synthetic intermediate in chemical research, particularly in the development of pharmaceuticals and agrochemicals due to its heteroaromatic framework .

Below is an analysis based on structural motifs and reactivity trends:

Structural Analogues

Similar compounds include:

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives: Replacing the 6-hydroxy-3-pyridazinyl group with other heterocycles (e.g., pyridine, pyrimidine) alters electronic properties and solubility. For instance, hydroxy-pyridazinyl groups enhance hydrogen-bonding capacity compared to non-polar substituents .

Physicochemical Properties

A hypothetical comparison table is constructed using DFT-based principles (e.g., electronegativity, hardness) :

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 262.27 | ~1.2 | 1 (OH group) | 5 (ester, pyridazine) |

| Ethyl 1-(pyridin-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 245.28 | ~1.8 | 0 | 4 (ester, pyridine) |

| Ethyl 1-(pyrimidin-5-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 246.27 | ~1.5 | 0 | 5 (ester, pyrimidine) |

Key Observations :

- The ester group contributes to electrophilicity, making the compound reactive toward nucleophiles in synthetic pathways .

Reactivity and Electronic Properties

Using conceptual DFT principles :

- Electrophilicity Index (ω) : The hydroxy-pyridazinyl group likely increases electrophilicity due to electron-withdrawing effects, favoring reactions with nucleophiles.

- Fukui Function (f⁻) : The pyridazine N-atoms and ester carbonyl group are probable sites for nucleophilic attack, consistent with pyrazole-carboxylate reactivity patterns .

Crystallographic Considerations

While crystallographic data for this compound are unavailable, SHELX-based refinements are standard for resolving similar heterocyclic structures. For example, pyrazole-pyridazine hybrids often exhibit planar geometries with intermolecular π-π stacking, as seen in related compounds .

Biological Activity

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956545-63-4) is a compound of significant interest due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies based on recent research findings.

Structural Overview

This compound features a unique pyrazole core substituted with a pyridazine moiety. The molecular formula is C12H14N4O3, with a molecular weight of 262.26 g/mol. The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit anti-inflammatory properties. A study assessed a series of novel pyrazole derivatives for their ability to inhibit inflammation in a carrageenan-induced paw edema model in rats. The results demonstrated that certain derivatives significantly reduced inflammation compared to control groups, suggesting that structural modifications can enhance anti-inflammatory efficacy .

2. Anticancer Potential

The compound has shown promise in anticancer research. Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound displayed significant inhibitory effects on cell proliferation in A549 lung cancer cells, with IC50 values indicating potent activity .

Case Study 1: Trypanocidal Activity

A notable study explored the activity of pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. This compound was part of a series evaluated for their ability to inhibit the cysteine protease cruzipain. The results indicated that modifications to the pyrazole structure could significantly enhance trypanocidal activity, with some derivatives showing IC50 values below 100 µM .

Case Study 2: Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using Vero cells as a model. The study found that many derivatives exhibited low toxicity profiles (CC50 > 500 µM), which is favorable for therapeutic applications .

Data Tables

Q & A

Q. What are the standard synthetic routes for ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For analogous pyrazole derivatives, key steps include:

Knoevenagel condensation for pyridazine ring formation.

Nucleophilic substitution to introduce the pyrazole moiety.

Esterification under reflux with ethanol and acid catalysts (e.g., H2SO4).

Reaction parameters such as solvent polarity (e.g., THF vs. dichloromethane), temperature (50–80°C), and stoichiometric ratios of reagents (e.g., 1.3 equiv of alkyne in click reactions) critically affect yield. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires precise control of catalyst loading (0.2 equiv CuSO4) and reaction time (72 hours) to achieve >90% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves substituent positions (e.g., pyridazinyl hydroxy group at δ 6.74–6.83 ppm; pyrazole methyl groups at δ 1.34–1.64 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 307.0875) with <1 ppm error .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at 1684 cm<sup>−1</sup> for esters) .

- XRD/TEM : Optional for crystallinity and morphological analysis in solid-state studies .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential irritant vapors during synthesis.

- Store at 2–8°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes overlapping signals (e.g., pyridazinyl vs. pyrazole protons) .

- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to clarify nitrogen environments in heterocycles .

Q. What strategies optimize regioselectivity in pyridazine-pyrazole hybrid syntheses?

- Methodological Answer :

- Computational Modeling : DFT calculations predict favorable transition states for regioselective cyclization (e.g., ΔG‡ differences <2 kcal/mol).

- Directed Metalation : Use directing groups (e.g., -OMe) to control electrophilic substitution on pyridazine .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific positions .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with pyrazole-binding pockets (e.g., COX-2, kinases) .

- In Vitro Assays :

- Enzyme Inhibition : IC50 determination via fluorometric/colorimetric kits (e.g., ATPase activity).

- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose escalation (1–100 µM).

- ADME Profiling : Use Caco-2 monolayers for permeability and microsomal stability assays .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).

- Standardization : Adopt OECD guidelines for cytotoxicity (e.g., 48-hour exposure, 10% FBS).

- Orthogonal Validation : Confirm results via alternate methods (e.g., apoptosis vs. necrosis via flow cytometry vs. LDH release) .

Comparative Methodological Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.